5-Fluoropyrimidin-2-amine

Description

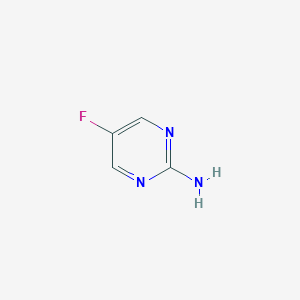

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNBZJKZJGKXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570058 | |

| Record name | 5-Fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-85-8 | |

| Record name | 5-Fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoropyrimidin 2 Amine

The synthesis of 5-fluoropyrimidin-2-amine and its derivatives is a critical process in the production of various biologically active molecules. electronicsandbooks.com Methodologies have evolved from classical chemical reactions to sophisticated biocatalytic systems to achieve higher efficiency, scalability, and stereoselectivity.

Applications in Pharmaceutical and Agrochemical Research

Role as a Key Intermediate in Pharmaceutical Development

In the realm of medicinal chemistry, 5-fluoropyrimidin-2-amine and its analogs are recognized as pivotal intermediates for creating novel therapeutic agents. chemimpex.comarborpharmchem.com The presence of the fluorine atom and the pyrimidine (B1678525) core, a structure analogous to nucleic acid bases, makes it a valuable scaffold for designing molecules that can interact with biological targets with high efficacy and selectivity. core.ac.uk Its structural versatility allows for its use in nucleophilic substitution and coupling reactions to generate a diverse library of compounds for drug discovery. chemimpex.com

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, and this compound derivatives are integral to this field. arborpharmchem.com These compounds serve as foundational structures for synthesizing agents that can interfere with viral replication mechanisms. arborpharmchem.com For instance, derivatives such as 1-beta-D-arabinofuranosyl-2-amino-1,4(2H)-imino-5-fluoropyrimidine have demonstrated significant in vitro activity against a variety of DNA viruses. nih.gov The incorporation of the fluoropyrimidine moiety is a strategic approach in the design of potent antiviral compounds, including those targeting HIV. arborpharmchem.comnih.gov

The application of this compound as an intermediate is particularly significant in oncology drug development. chemimpex.comarborpharmchem.com The compound is a key building block for various anticancer agents, where it contributes to the synthesis of molecules designed to inhibit the growth and proliferation of tumor cells. arborpharmchem.com

5-Fluorouracil (B62378) (5-FU) has been a widely used antimetabolite drug in cancer chemotherapy for decades. psu.eduspandidos-publications.com However, its clinical application can be limited by issues of toxicity and metabolic instability. psu.eduspandidos-publications.com To address these limitations, numerous derivatives of 5-FU have been synthesized to enhance its pharmacological profile. These modifications often aim to improve bioavailability, selectivity towards tumor tissue, and reduce side effects. psu.eduspandidos-publications.com

Research has focused on creating prodrugs and analogs that can release 5-FU at the tumor site or possess superior anticancer properties. For example, 2-butoxy-4-substituted 5-fluoropyrimidine (B1206419) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing potent activity. psu.eduresearchgate.net The development of such derivatives, including those that can be orally administered and maintain higher, more sustained blood concentrations of 5-FU, represents a significant strategy to improve the therapeutic index of this important anticancer agent. psu.edu

| Compound | Target Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 2-butoxy-4-chloro-5-fluoropyrimidine (B2655232) | A549 (Lung) | 0.10 | psu.edu |

| 2-butoxy-4-chloro-5-fluoropyrimidine | HL-60 (Leukemia) | 1.66 | psu.edu |

| 2-butoxy-4-chloro-5-fluoropyrimidine | MCF-7 (Breast) | 0.59 | psu.edu |

Kinases are a critical class of enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. acs.org The 2-aminopyrimidine (B69317) scaffold, a core feature of this compound, is considered a "privileged scaffold" in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. nih.gov

The Janus kinase (JAK) family, particularly JAK2, is implicated in myeloproliferative neoplasms, often due to a specific gain-of-function mutation (V617F). acs.orgdatapdf.com This has made JAK2 a significant target for the development of targeted cancer therapies. acs.orgnih.gov

AZD1480 is a potent and selective inhibitor of the JAK/STAT pathway. acs.orgdatapdf.com A key chiral intermediate in the synthesis of AZD1480 is (S)-1-(5-fluoropyrimidin-2-yl)ethanamine. researchgate.netresearchgate.net The synthesis of this intermediate has been optimized using biocatalysis, employing a transaminase from Vibrio fluvialis to achieve high yield and enantiomeric purity, showcasing an efficient chemoenzymatic route for producing this crucial building block. researchgate.net

| Intermediate | Target Kinase Inhibitor | Target Kinase | Reference |

|---|---|---|---|

| (S)-1-(5-fluoropyrimidin-2-yl)ethanamine | AZD1480 | JAK2 | acs.orgresearchgate.netresearchgate.net |

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their aberrant activity is a common feature of cancer. nih.govmdpi.com This has led to the intensive development of CDK inhibitors as anticancer agents. The 5-fluoropyrimidine structure is a key component in many potent and selective CDK inhibitors. nih.govgoogle.com

CDK4/6 Inhibitors: CDK4 and CDK6 are crucial for the G1-S phase transition of the cell cycle. mdpi.com Several approved CDK4/6 inhibitors, such as Abemaciclib, feature a 2-aminopyrimidine core. nih.gov The synthesis of novel CDK4/6 inhibitors often involves the use of 2,4-dichloro-5-fluoropyrimidine (B19854) as a starting material, which is then elaborated through coupling reactions to build the final complex molecule. google.comacs.org

CDK9 Inhibitors: CDK9 plays a vital role in regulating gene transcription and is a target in oncology and virology. nih.gov Researchers have designed and synthesized novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives that exhibit potent inhibitory activity against both CDK9 and CDK2. nih.govrsc.org These efforts often utilize 2,4-dichloro-5-fluoropyrimidine as a key reactant, which undergoes sequential substitutions to yield the target inhibitors. nih.gov The introduction of the 5-fluoro substituent is a deliberate design element based on structure-activity relationship studies to enhance inhibitory potency. nih.gov

| Inhibitor Class | Target CDK | Structural Scaffold | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Pyrazolyl-pyrimidin-amine | nih.govmdpi.com |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/CDK9 | Diphenylpyrimidine-diamine | nih.gov |

| Abemaciclib | CDK4/CDK6 | 2-anilino-2,4-pyrimidine-(5-benzimidazole) | nih.gov |

Synthesis of Anticancer Agents

Development of kinase inhibitors

Anaplastic Lymphoma Kinase (ALK) inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. nih.gov However, genetic alterations can lead to the formation of oncogenic ALK fusion proteins, which are implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. nih.govrsc.org This has spurred the development of ALK inhibitors as a targeted cancer therapy. nih.gov

A series of novel 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and evaluated for their ALK inhibitory activity. nih.gov Many of these compounds demonstrated significant inhibitory effects against ALK and displayed cytotoxic activity in the H3122 cell line. nih.gov Notably, compound 6f in this series exhibited potent activity against both wild-type ALK and the crizotinib-resistant mutant, showing a six-fold greater activity in cell-based assays than the established ALK inhibitor, crizotinib (B193316). nih.gov

| Compound | Target | Activity |

| 2,4-dianilino-5-fluoropyrimidine derivatives | Anaplastic Lymphoma Kinase (ALK) | Good inhibitory and cytotoxic activities. nih.gov |

| Compound 6f | Wild-type and crizotinib-resistant ALK | 6 times more active than crizotinib in cell-based assays. nih.gov |

TYK2 inhibitors for inflammatory bowel disease

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is integral to the signaling pathways of several cytokines, such as IL-23, IL-12, and Type I interferons, which are critically involved in immune-mediated inflammatory diseases. acs.orgnih.gov Consequently, the selective inhibition of TYK2 presents a promising therapeutic strategy for conditions like inflammatory bowel disease (IBD). nih.govresearchgate.net

Researchers have designed and synthesized a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives as selective TYK2 inhibitors. acs.org Within this series, compound 14l demonstrated a noteworthy TYK2 inhibition with an IC50 value of 9 nM and exhibited favorable selectivity over other JAK family kinases. acs.org In a dextran (B179266) sulfate (B86663) sodium-induced colitis model, compound 14l was shown to decrease the production of pro-inflammatory cytokines IL-6 and TNF-α and ameliorate inflammation symptoms. acs.org

| Compound | Target | IC50 Value | Key Findings |

| 14l | TYK2 | 9 nM | Showed satisfactory selectivity over other JAK kinases and reduced pro-inflammatory cytokines in a colitis model. acs.orgacs.org |

Utilization in Agricultural Chemicals

The biological activity of pyrimidine derivatives extends to the field of agrochemicals, where they are explored for their potential in crop protection.

Formulation of Herbicides

Derivatives of this compound are being investigated for their application in herbicide formulations. smolecule.comchemimpex.com These compounds can contribute to effective weed management in agricultural settings. smolecule.com

Formulation of Pesticides

Due to its biological activity against certain pathogens, this compound and its derivatives are also explored for use in the development of pesticides. chemimpex.comsmolecule.com This includes formulations of fungicides to help protect crops and improve yields. chemimpex.com

Biochemical Research Applications

The structural similarity of this compound to naturally occurring pyrimidines makes it a valuable tool in biochemical research.

Studies Related to Nucleic Acid Metabolism

Fluoropyrimidines, including derivatives of this compound, are utilized in studies of nucleic acid metabolism. nih.gov These compounds can act as probes to investigate enzyme interactions and metabolic pathways involving pyrimidine derivatives. smolecule.com For instance, the enzymatic synthesis of 5-fluorouridine (B13573) triphosphate (5F-UTP) and 5-fluorocytidine (B16351) triphosphate (5F-CTP) has been developed to facilitate the ¹⁹F-labeling of RNA for biophysical studies. nih.gov This labeling allows for detailed structural, ligand binding, and dynamic studies of RNA molecules using ¹⁹F-NMR spectroscopy. nih.gov

Enzyme Inhibition Studies

This compound serves as a crucial scaffold in the design and synthesis of potent enzyme inhibitors, particularly targeting protein kinases, which are pivotal in cellular signaling pathways. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring often enhances the metabolic stability and binding affinity of the resulting inhibitor molecules. nih.gov

Derivatives of this compound have demonstrated significant inhibitory activity against a range of kinases implicated in various diseases, including cancer and inflammatory disorders. For instance, it is a key precursor in the synthesis of AZD1480, a potent inhibitor of Janus kinase 2 (JAK2). The JAK family of enzymes, particularly JAK2, is involved in signaling pathways that regulate the growth and development of bone marrow cells. nih.gov Mutations in JAK2 are associated with myeloproliferative neoplasms, making it a key therapeutic target. nih.gov Research has led to the development of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives, with some compounds showing excellent potency for JAK2, such as compound A8 with an IC₅₀ value of 5 nM. nih.gov This compound also exhibited significant selectivity for JAK2 over other JAK family members. nih.gov

Furthermore, derivatives of this compound have been investigated as inhibitors of other kinases. Bioisosteric replacement strategies have been employed to develop novel chemotypes of Cyclin-dependent kinase 2 (CDK2) inhibitors from a lead compound containing the 5-fluoropyrimidine core. nih.gov Aberrant CDK2 activity is linked to numerous cancers, and specific derivatives have shown potent inhibition, with Ki values in the nanomolar range. nih.gov For example, the replacement of a phenylsulfonamide moiety with pyrazole-derived groups led to the discovery of a new series of CDK2 inhibitors. nih.gov

The versatility of the 5-fluoropyrimidine scaffold is further highlighted by its use in developing inhibitors for Anaplastic Lymphoma Kinase (ALK) and Protein Kinase C theta (PKCθ). researchgate.netnih.gov A series of 2,4-dianilino-5-fluoropyrimidine derivatives showed potent inhibitory activity against both wild-type and crizotinib-resistant mutant ALK, with one compound demonstrating six times better activity in cell-based assays than crizotinib. researchgate.net Similarly, 2,4-diamino-5-fluoropyrimidine derivatives have been optimized as PKCθ inhibitors for potential use in T-cell-mediated diseases. nih.gov

The following table summarizes the research findings on the enzyme inhibitory activities of various this compound derivatives.

| Enzyme Target | Derivative Class/Compound | Inhibitory Activity | Reference |

|---|---|---|---|

| Janus Kinase 2 (JAK2) | Precursor for AZD1480 | Potent Inhibitor | |

| Janus Kinase 2 (JAK2) | N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine (Compound A8) | IC₅₀ = 5 nM | nih.gov |

| Cyclin-dependent Kinase 2 (CDK2) | 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 15) | Kᵢ = 0.005 µM | nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | 2,4-dianilino-5-fluoropyrimidine derivative (Compound 6f) | 6x more potent than Crizotinib in cell-based assays | researchgate.net |

| Protein Kinase C theta (PKCθ) | 2,4-diamino-5-fluoropyrimidine derivative (Compound 14f) | Potent Inhibitor | nih.gov |

Diagnostic Reagent Development

The unique properties of the fluorine atom in this compound make it a valuable component in the development of diagnostic reagents, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). sigmaaldrich.com PET is a powerful molecular imaging modality that allows for the non-invasive visualization and quantification of physiological processes at the molecular level. mdpi.com This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). mdpi.com

The presence of a fluorine atom in the this compound structure provides a strategic site for isotopic labeling with ¹⁸F. The development of ¹⁸F-labeled radiotracers is a major focus in PET imaging due to the favorable decay characteristics of ¹⁸F, including its relatively long half-life of 109.8 minutes, which allows for complex chemical synthesis and imaging protocols.

Given that derivatives of this compound are potent and selective inhibitors of various kinases, they represent promising candidates for development into PET radiotracers for oncology and neurology. nih.govnih.govresearchgate.net An ¹⁸F-labeled derivative could be used to measure the expression and occupancy of a specific kinase in tumors or other tissues. This information is invaluable for:

Disease Diagnosis and Staging: Visualizing the extent of kinase-driven tumors.

Patient Stratification: Identifying patients who are most likely to respond to a targeted kinase inhibitor therapy.

Monitoring Therapeutic Response: Assessing whether a drug is effectively engaging its target enzyme in vivo.

While specific PET radiotracers based directly on this compound are still in the research and development phase, the principle of using fluorinated enzyme inhibitors for imaging is well-established. core.ac.ukhanyang.ac.krrug.nlnih.gov The development of such diagnostic reagents holds the potential to significantly advance personalized medicine by providing critical insights into disease biology and treatment efficacy.

Structure Activity Relationship Sar Studies of 5 Fluoropyrimidin 2 Amine Derivatives

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into the pyrimidine (B1678525) scaffold has a profound and multifaceted impact on the molecule's biological activity. This is largely due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. ucd.ie

One of the most significant effects of fluorination is the enhancement of metabolic stability. ucd.ie The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes such as the cytochrome P450 (CYP) family. ucd.ie This resistance can slow down the drug's breakdown, prolonging its pharmacological effects. ucd.ie

Fluorine substitution also modulates the physicochemical properties of the parent compound. acs.org For instance, introducing fluorine can lower the pKa of nearby functional groups due to its strong electron-withdrawing nature, which can influence binding affinity and bioavailability. ucd.iemdpi.com The impact on lipophilicity is context-dependent; fluorination of an aromatic ring tends to increase lipophilicity, which may enhance partitioning into cell membranes and improve binding to hydrophobic pockets within a target protein. ucd.ie This increased lipophilicity can lead to better membrane permeability. mdpi.com

In comparative studies, the choice of halogen at the 5-position is critical. For example, in a series of antimicrobial allo-gibberic acid-based 2,4-diaminopyrimidine (B92962) chimeras, 5-chloro-substituted derivatives generally showed more reliable biological activities compared to their 5-fluoro counterparts. mdpi.com However, this is not a universal rule, and the superiority of one halogen over another is often target-dependent. mdpi.com Ultimately, the strategic placement of fluorine can "tune" a molecule's properties, often improving potency and stability. researchgate.net

Influence of Substituents on Efficacy and Selectivity

While the 5-fluoro group provides a stable and advantageous core, the substituents attached to the 2-amino group and other positions, such as C4, are pivotal in determining the efficacy and selectivity of the derivatives. researchgate.net SAR studies focus on systematically altering these substituents to map their effects on biological targets.

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines were synthesized based on a 5-fluoropyrimidine (B1206419) scaffold. rsc.org The nature of the groups at the N2 and N4 positions dramatically influenced inhibitory activity against CDK2 and CDK9. For instance, compound 3g (see table below) was identified as a potent CDK2 inhibitor, while compound 3c was most effective against CDK9, demonstrating that selectivity can be modulated through substituent choice. rsc.org The antiproliferative activity against various human tumor cell lines also varied significantly with different substitutions, with most tested compounds showing GI₅₀ values at the micromolar or submicromolar level. rsc.org

| Compound | N² Substituent | N⁴ Substituent | CDK2 IC₅₀ (nM) rsc.org | CDK9 IC₅₀ (nM) rsc.org |

|---|---|---|---|---|

| 3c | 3-((N-(2-(dimethylamino)ethyl)benzamide)) | (2,6-Difluorophenyl)amino | 110 | 65 |

| 3e | 3-((N-(2-(dimethylamino)ethyl)benzamide)) | (2,6-Difluorophenyl)amino | 132 | 105 |

| 3g | 3-((N-(2-(dimethylamino)ethyl)benzamide)) | (2,6-Dichlorophenyl)amino | 83 | 116 |

Similarly, in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors, a series of 2,4-dianilino-5-fluoropyrimidine derivatives were evaluated. researchgate.net The substitutions on the aniline (B41778) rings were critical for both biochemical and cell-based activity. Compound 6f emerged as a highly potent derivative, showing excellent activity against wild-type ALK and a crizotinib-resistant mutant. researchgate.net In cell-based assays, it was six times more potent than the established drug crizotinib (B193316), highlighting the power of substituent modification to overcome drug resistance. researchgate.net

| Compound | N² Substituent | N⁴ Substituent | ALK IC₅₀ (nM) researchgate.net | H3122 Cell GI₅₀ (nM) researchgate.net |

|---|---|---|---|---|

| 6c | 4-(N-acetyl-piperazin-1-yl)-2-methoxyphenyl | 2,6-dichloro-3-methylphenyl | 3.2 | 49.6 |

| 6f | 4-(N-propionyl-piperazin-1-yl)-2-methoxyphenyl | 2,6-dichloro-3-methylphenyl | 1.4 | 15.2 |

| Crizotinib (Reference) | - | - | 3.6 | 95.1 |

These examples underscore that efficacy and selectivity are not determined by a single feature but by the synergistic interplay of all substituents on the 5-fluoropyrimidine core.

Rational Design and Optimization of Derivatives

The development of potent and selective 5-fluoropyrimidin-2-amine derivatives is increasingly driven by rational design principles. nih.gov This approach leverages structural information from the biological target, such as an enzyme's active site, to guide the synthesis of molecules with improved properties. nih.gov

The process often begins by identifying a lead compound. nih.gov Guided by pharmacophoric features and the structural requirements of the target's ATP binding site, medicinal chemists design new series of compounds. rsc.org For example, in the creation of CDK inhibitors, a lead N²,N⁴-diphenylpyrimidine-2,4-diamine was systematically modified to explore the structure-activity relationships and enhance potency. rsc.org

Computational tools like molecular docking and molecular dynamics simulations are integral to this process. nih.gov Docking studies can predict how a designed molecule will bind to its target, highlighting key interactions with amino acid residues. nih.gov This allows for the in silico design of derivatives with enhanced binding affinity before committing to chemical synthesis. nih.gov The goal is to optimize interactions, such as hydrogen bonds or hydrophobic contacts, to create more effective inhibitors. mdpi.comnih.gov This rational, iterative cycle of design, synthesis, and testing accelerates the discovery of optimized derivatives for therapeutic use. nih.gov

Preclinical and in Vitro Evaluation of 5 Fluoropyrimidin 2 Amine Derivatives

Cytotoxic Activity in Cancer Cell Lines

The cytotoxic potential of 5-Fluoropyrimidin-2-amine derivatives has been extensively evaluated against a wide range of human cancer cell lines. These studies are crucial for identifying compounds with potent anti-proliferative effects and determining their selectivity towards cancerous cells.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have employed this assay to quantify the efficacy of novel 5-fluoropyrimidine (B1206419) derivatives.

For instance, a series of 2-butoxy-4-substituted 5-fluoropyrimidines were synthesized and evaluated. researchgate.netpsu.edu These compounds showed particular sensitivity against the human liver cancer cell line BEL-7402, with several derivatives exhibiting cytotoxic activity in the sub-micromolar range. researchgate.netpsu.edu Among these, 2-butoxy-4-chloro-5-fluoropyrimidine (B2655232) was notably potent against A549 (lung), HL-60 (leukemia), and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 0.10 µM, 1.66 µM, and 0.59 µM, respectively. psu.edu

Other research has focused on hybrid molecules. A hybrid of 5-FU and chalcone (B49325) demonstrated inhibitory activity against four cancer cell lines with IC₅₀ values ranging from 4.68 to 11.87 µM. nih.gov Similarly, certain 5-FU/Genistein hybrids showed cytotoxicity against SW480 and SW620 colon cancer cells. nih.gov The investigation of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives revealed that compound 15 had an antiproliferative GI₅₀ value of 0.158 µM against the A2780 ovarian cancer cell line. nih.gov In studies on prostate cancer, novel heterodinucleoside phosphates containing 5-fluorodeoxyuridine, a metabolite of 5-FU, yielded IC₅₀ values between 3.9 and 5 µM in DU-145 and PC-3 cell lines. researchgate.net

Understanding how a compound affects cell cycle progression is key to elucidating its mechanism of action. Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Derivatives of this compound have been shown to induce cell cycle arrest at various checkpoints.

G1 Phase Arrest : A 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 78 , was found to inhibit CDK4/6, leading to an accumulation of MV4-11 cells in the G1 phase. acs.org At a concentration of 0.40 μM, this compound increased the G1 population to 85% from a baseline of 61% in untreated cells. acs.org Similarly, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, such as compound 13ac , induced a concentration-dependent cell arrest in the G0/G1 phase in SET-2 cells. acs.org

G2/M Phase Arrest : In contrast, studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines (2a , 2d , and 3b ) demonstrated that these compounds induced cell cycle arrest at the G2/M checkpoint in MDA-MB-231 breast cancer cells. rsc.org

S Phase Perturbations : In human prostate carcinoma cell lines, a dinucleoside phosphate (B84403) derivative, 5-FdU-NOAC, caused cell cycle perturbations in the S-phase, specifically in DU-145 cells. researchgate.net

These findings indicate that structural modifications to the 5-fluoropyrimidine scaffold can significantly alter the specific cellular pathways targeted, leading to arrest at different phases of the cell cycle.

Enzyme Inhibition Assays

Many anticancer agents function by inhibiting enzymes that are critical for the growth and survival of cancer cells, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).

Derivatives of this compound have been designed and synthesized as potent and selective enzyme inhibitors.

CDK Inhibition : A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle. acs.org Compound 78 from this series exhibited Kᵢ values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org Other research has produced N²,N⁴-disubstituted pyrimidines as effective inhibitors of CDK2 and CDK9. rsc.org Further modifications led to N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, with compound 15 showing a Kᵢ of 0.005 µM against CDK2. nih.gov Additionally, 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine (B86345) group have been developed as selective CDK9 inhibitors. google.com

JAK Inhibition : The JAK/STAT signaling pathway is another critical target in cancer therapy. N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were developed as selective JAK2 inhibitors. acs.org Compound 13ac showed excellent potency against JAK2 kinase with an IC₅₀ value of 3 nM. acs.org The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine serves as a key intermediate for crafting potent JAK2 inhibitors. researchgate.net

Thymidylate Synthase (TYMS) Inhibition : The primary mechanism of action for the parent compound, 5-fluorouracil (B62378), involves the inhibition of TYMS by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). pharmgkb.org This inhibition blocks the synthesis of thymidine (B127349), a necessary component of DNA, leading to cell death. pharmgkb.org A dinucleoside derivative, 5-FdU-NOAC, was shown to cause 50% inhibition of TYMS at a concentration of 0.6 µM in prostate cancer cells. researchgate.net

Studies on Metabolic Pathways of Related Fluoropyrimidines

The therapeutic action of fluoropyrimidines like 5-fluorouracil (5-FU), from which this compound is derived, is highly dependent on their intracellular metabolism. cancernetwork.com These metabolic pathways can be broadly divided into anabolic (activation) and catabolic (degradation) routes. nih.gov

Anabolic Pathway (Activation): For 5-FU to exert its cytotoxic effects, it must be converted into its active metabolites. researchgate.net

5-FU is converted by orotate (B1227488) phosphoribosyltransferase (OPRT) to fluorouridine monophosphate (FUMP). researchgate.net

Alternatively, 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP), and then to fluorodeoxyuridine monophosphate (FdUMP) by thymidine kinase (TK). pharmgkb.org

FUMP can be further phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and then fluorouridine triphosphate (FUTP), which can be incorporated into RNA, disrupting its function. pharmgkb.orgnih.gov

FUDP can also be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then converted to FdUMP or phosphorylated to fluoro-deoxyuridine triphosphate (FdUTP). nih.govresearchgate.net FdUTP can be misincorporated into DNA, while FdUMP is the primary inhibitor of thymidylate synthase (TYMS). pharmgkb.org

Catabolic Pathway (Degradation): A significant portion, over 80%, of administered 5-FU is catabolized, primarily in the liver. nih.govpharmgkb.org

The rate-limiting step is the conversion of 5-FU to dihydrofluorouracil (DHFU) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govpharmgkb.org

DHFU is then converted to fluoro-β-ureidopropionate (FUPA) by dihydropyrimidinase (DPYS). nih.govpharmgkb.org

Finally, FUPA is metabolized to fluoro-β-alanine (FBAL) by β-ureidopropionase (UPB1). nih.govpharmgkb.org

The balance between these anabolic and catabolic pathways is a critical determinant of both the efficacy and toxicity of fluoropyrimidine-based therapies. cancernetwork.com

Emerging Research Directions and Future Perspectives

Chemoenzymatic Solutions for Chiral Amine Production

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as these molecules are crucial building blocks for over 40% of small-molecule drugs. mdpi.comresearchgate.net Chemoenzymatic processes, which combine chemical and enzymatic steps, are gaining prominence for their efficiency and high selectivity. A key focus in this area is the use of transaminases (TAs), particularly ω-transaminases (ω-TAs), for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comscispace.com

Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.comnih.gov This biocatalytic approach offers excellent enantioselectivity, allowing for the production of highly pure stereoisomers, which is often challenging to achieve through traditional chemical methods. rsc.org The mechanism involves a ping-pong bi-bi kinetic model where the enzyme-bound PLP accepts the amino group from a donor (like L-alanine or isopropylamine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate, which then transfers the amine to the ketone substrate. mdpi.com

Despite their potential, the industrial application of ω-TAs has been hindered by challenges such as unfavorable reaction equilibria and product inhibition. scienceopen.comwhiterose.ac.uk Researchers are actively developing strategies to overcome these limitations, including protein engineering to enhance substrate scope and stability, and reaction engineering approaches like the use of "smart" amine donors (e.g., diamines) that shift the equilibrium toward product formation. nih.govwhiterose.ac.uk These advancements are paving the way for the efficient production of complex chiral amines derived from scaffolds like 5-Fluoropyrimidin-2-amine, which are valuable for pharmaceutical development.

Sustainable Production of Amines via Biocatalysis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.inresearchgate.net Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this movement, offering mild reaction conditions, reduced waste, and high selectivity. nih.govdtu.dkresearchgate.net

The sustainable production of amines and their precursors, such as fluorinated pyrimidines, is a key area of research. Traditional synthetic methods often involve hazardous reagents, harsh conditions, and multiple steps, leading to significant environmental impact. rasayanjournal.co.in Biocatalytic routes provide a greener alternative. Enzymes can operate in aqueous systems under ambient temperature and pressure, minimizing energy consumption and the use of toxic organic solvents. researchgate.net

Multi-enzyme cascades are a particularly promising strategy for sustainable synthesis. dtu.dk These one-pot reactions, where the product of one enzymatic reaction becomes the substrate for the next, eliminate the need for isolating intermediates, which reduces waste, shortens reaction times, and can help overcome unfavorable equilibria. dtu.dkresearchgate.net By integrating enzymes like oxidases, transaminases, and imine reductases into continuous flow systems, researchers can create highly efficient and automated platforms for synthesizing a diverse range of valuable amine intermediates. researchgate.net This approach holds significant potential for the future industrial-scale production of this compound and related compounds.

Exploration of Novel Derivatives for Therapeutic Targets

Fluoropyrimidines have a long-established role in medicine, most notably as anti-cancer agents like 5-Fluorouracil (B62378) (5-FU). nih.govmdpi.comnih.gov Building on this foundation, researchers are exploring novel derivatives of the this compound scaffold to develop targeted therapies for a range of diseases. A significant area of interest is the development of kinase inhibitors, which can modulate signaling pathways involved in inflammation and cell proliferation.

One such target is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). nih.govnih.gov Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. Through high-throughput screening and subsequent optimization, compounds featuring a 5-aryl-2,4-diaminopyrimidine core structure—a close analog of this compound—have been identified as potent and selective IRAK4 inhibitors. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in refining these compounds. For instance, research has shown that the nature and size of substituents at the 5-position of the pyrimidine (B1678525) ring are critical for achieving selectivity over other kinases, such as TAK1, thereby avoiding potential toxicity. nih.gov The development of these novel derivatives highlights the versatility of the pyrimidine scaffold in creating targeted therapies for diseases beyond cancer.

| Compound | R Group (at 5-position of pyrimidine) | IRAK4 IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|---|

| Hit Compound | Phenyl | 130 | >10000 |

| Optimized Compound 17 | 4-Fluorophenyl | 15 | 1100 |

| Optimized Compound 18 | 3-Fluorophenyl | 11 | 430 |

Advanced Synthetic Methodologies for Enhanced Efficiency and Yield

The development of efficient, high-yield, and regioselective synthetic methods is crucial for the production of fluorinated pyrimidines. Traditional methods can be cumbersome and may require harsh reagents. nih.gov Recent research has focused on creating more advanced and streamlined synthetic routes.

One notable advancement is the silver-promoted selective fluorination of 2-aminopyrimidines. This method utilizes Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag₂CO₃) to introduce a fluorine atom at the 5-position of the pyrimidine ring with high regioselectivity. rsc.org The process is effective for a range of 4-substituted 2-aminopyrimidines, providing the desired 5-fluoro derivatives in fair to high yields. rsc.org

| Substrate (4-Substituent) | Yield of 5-Fluoro Product |

|---|---|

| 4-Phenyl | 75% |

| 4-(4-Chlorophenyl) | 85% |

| 4-(Pyridin-3-yl) | 78% |

| 4-(Thiophen-2-yl) | 65% |

Another innovative approach involves the synthesis of 4-amino-5-fluoropyrimidines from a β-fluoroenolate salt, specifically potassium 2-cyano-2-fluoroethenolate. nih.govresearchgate.net This method involves a cyclization reaction with various amidine hydrochlorides under mild conditions. It demonstrates a broad substrate scope and consistently produces excellent yields of the target compounds without the need for basic additives, which are sometimes required in related reactions. nih.gov These advanced methodologies represent significant progress in making valuable compounds like this compound and its derivatives more accessible for research and development.

| Amidine Hydrochloride (R Group) | Yield of 4-Amino-5-fluoropyrimidine Product |

|---|---|

| Benzamidine (Phenyl) | 93% |

| 4-Methylbenzamidine (4-Tolyl) | 99% |

| 4-Methoxybenzamidine (4-Methoxyphenyl) | 98% |

| 4-Chlorobenzamidine (4-Chlorophenyl) | 95% |

Q & A

Q. What are the recommended synthetic routes for 5-fluoropyrimidin-2-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation or nucleophilic substitution of pyrimidine precursors. A regioselective approach using pyridine N-oxides as intermediates has been validated for analogous compounds (e.g., 2-aminopyridines), where trifluoroacetic anhydride (TFAA) and pyridine in acetonitrile facilitate efficient amination . For fluorinated derivatives, fluorination agents like Selectfluor® or direct substitution of chloro groups with NH3/NH2R under controlled pressure (5–10 bar) is recommended. Reaction monitoring via LC-MS ensures intermediate stability, and purity ≥95% can be achieved using column chromatography (hexane/acetone gradient) .

Q. How should researchers characterize the molecular properties and purity of this compound?

Methodological Answer: Key characterization steps include:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., 127.12 g/mol for 5-fluoro-2-methylpyrimidin-4-amine, a related compound) .

- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to verify fluorination at the 5-position and amine substitution at the 2-position.

- HPLC: Use C18 columns with mobile phases like water/acetonitrile (0.1% TFA) for purity analysis (target ≥95%) .

- X-ray Crystallography: For structural confirmation, single-crystal diffraction (e.g., P1 space group, R factor <0.1) resolves intramolecular hydrogen bonds and π-π stacking interactions, as demonstrated in similar pyrimidine derivatives .

Q. What are the primary biological screening models for this compound in early-stage research?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition Assays: Test against kinases (e.g., Jak2) or metabolic enzymes using fluorescence-based assays (IC50 determination).

- Cell Viability Studies: Use Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) for proliferation assays (MTT or ATP-lite) to assess anticancer potential .

- Microbial Susceptibility: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its therapeutic potential?

Methodological Answer: Optimization strategies include:

- Substituent Engineering: Introduce methyl or aryl groups at the 4-position to improve binding affinity (e.g., AZD1480, a Jak2 inhibitor derived from pyrimidin-4-amine) .

- Bioisosteric Replacement: Replace fluorine with chloro or methoxy groups to modulate pharmacokinetics (e.g., logP reduction for better solubility) .

- Prodrug Design: Link to hydrolyzable esters (e.g., acetyl) for enhanced bioavailability, as seen in pyrimidine-based anticancer agents .

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer: Contradictions (e.g., variable IC50 values across assays) require:

- Assay Standardization: Control variables like ATP concentration (fixed at 10 µM for kinase assays) and buffer pH (7.4 ± 0.1).

- Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .

- Structural Analysis: Compare X-ray co-crystal structures (e.g., PDB entries) to identify binding-pocket variations .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound derivatives?

Methodological Answer:

- Pharmacokinetics: Use Sprague-Dawley rats for IV/PO dosing (5–50 mg/kg) with LC-MS/MS plasma analysis. Target parameters: t1/2 >2 hr, oral bioavailability ≥30% .

- Toxicity: Conduct 14-day repeat-dose studies in rodents (OECD 407 guidelines) with histopathology (liver/kidney focus) and hematological profiling.

- Efficacy Models: TEL-Jak2 transgenic mice for Jak2-driven myeloproliferative neoplasms, monitoring spleen weight and blood cell counts .

Q. How can computational methods guide the design of this compound analogs?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with Jak2 (PDB: 4BBE) to predict binding poses. Prioritize analogs with ΔG ≤ -8 kcal/mol .

- QSAR Modeling: Develop regression models using descriptors like polar surface area (PSA <90 Ų) and H-bond donors (<3) to optimize permeability .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.